molecular formula C16H12ClFN4O B2506977 1-(4-chlorophenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 866871-96-7

1-(4-chlorophenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2506977
CAS No.: 866871-96-7
M. Wt: 330.75
InChI Key: WPTWUZAYKRYSIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-chlorophenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C16H12ClFN4O and its molecular weight is 330.75. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Characterization

  • A study highlighted the synthesis of structurally related compounds, demonstrating their potential as novel antimicrobial agents with antibiofilm properties. These compounds showed significant activity against Pseudomonas aeruginosa and Staphylococcus aureus, known for their biofilm-forming capabilities (Limban, Marutescu, & Chifiriuc, 2011).
  • Another research focused on the synthesis and structural characterization of isostructural thiazoles derivatives, including "4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole". The study provided insights into their crystal structure, confirming the planarity of the molecule except for one of the fluorophenyl groups (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).

Antimicrobial and Antipathogenic Activity

  • Research into thiourea derivatives related to the triazole compound showed promising antipathogenic activity, especially against bacteria capable of forming biofilms. This work suggests potential for further development into antimicrobial agents (Limban et al., 2011).

Corrosion Inhibition

  • The triazole derivative "3,5-bis(4-methylthiophenyl)-4H-1,2,4-triazole" was studied for its corrosion inhibition properties on mild steel in acidic media. The research found that it provided substantial inhibition, suggesting the utility of similar triazole compounds in protecting metals from corrosion (Lagrenée, Mernari, Bouanis, Traisnel, & Bentiss, 2002).

Antitumor Activity

  • There has been an exploration into the antitumor potential of compounds structurally related to the triazole compound, underscoring the interest in these molecules for therapeutic applications (Hao, Lu, Chen, Wang, Ding, & Liu, 2017).

Mechanism of Action

Without specific context, it’s challenging to predict the exact mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on the biological target it interacts with. The compound could potentially interact with biological targets through hydrogen bonding or other intermolecular interactions due to its polar functional groups .

Future Directions

The study of this compound could open up new avenues in various fields, depending on its properties. If it shows biological activity, it could be studied further for potential medicinal applications. Alternatively, if it has unique physical or chemical properties, it could find use in material science or other areas of chemistry .

Properties

IUPAC Name

1-(4-chlorophenyl)-N-(4-fluorophenyl)-5-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClFN4O/c1-10-15(16(23)19-13-6-4-12(18)5-7-13)20-21-22(10)14-8-2-11(17)3-9-14/h2-9H,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPTWUZAYKRYSIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=C(C=C2)Cl)C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClFN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.